molecular formula C11H9N2O+ B15456550 5-Methoxynaphthalene-1-diazonium CAS No. 61735-53-3

5-Methoxynaphthalene-1-diazonium

Cat. No.: B15456550
CAS No.: 61735-53-3
M. Wt: 185.20 g/mol
InChI Key: IMEQJKZJGXWXAC-UHFFFAOYSA-N
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Description

5-Methoxynaphthalene-1-diazonium is an aromatic diazonium salt characterized by a methoxy (-OCH₃) substituent at the 5-position and a diazonium (-N₂⁺) group at the 1-position of the naphthalene ring. Diazonium salts are typically synthesized via diazotization, where a primary aromatic amine reacts with nitrous acid (HNO₂) under acidic conditions. For example, in related systems, 2-aminonaphthalene reacts with acetic acid and sodium nitrite (NaNO₂) to form a diazonium salt, as described in synthetic protocols . These compounds are highly reactive intermediates used in coupling reactions to synthesize azo dyes, pharmaceuticals, and polymers. The methoxy group in this compound likely enhances solubility in polar solvents and influences electronic effects, directing electrophilic substitution reactions.

Properties

CAS No.

61735-53-3

Molecular Formula

C11H9N2O+

Molecular Weight

185.20 g/mol

IUPAC Name

5-methoxynaphthalene-1-diazonium

InChI

InChI=1S/C11H9N2O/c1-14-11-7-3-4-8-9(11)5-2-6-10(8)13-12/h2-7H,1H3/q+1

InChI Key

IMEQJKZJGXWXAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2[N+]#N

Origin of Product

United States

Comparison with Similar Compounds

Diazonium Salts of Naphthalene Derivatives

a. 1-Diazoniumnaphthalene (Unsubstituted)

  • Structure : Lacks substituents on the naphthalene ring.
  • Reactivity : The absence of electron-donating groups like methoxy reduces stability, leading to faster decomposition. Diazonium salts without substituents are prone to hydrolysis or radical reactions under mild conditions.
  • Applications : Primarily used in simple azo coupling reactions to form dyes.

b. 1-Diazonium-4-nitronaphthalene

  • Structure: Features a nitro (-NO₂) group at the 4-position.
  • Reactivity : The nitro group is electron-withdrawing, decreasing the electrophilicity of the diazonium group. This stabilizes the salt but reduces coupling efficiency compared to methoxy-substituted analogs.
  • Synthesis: Prepared via diazotization of 4-nitro-1-aminonaphthalene, as seen in reactions involving nitration followed by reduction and diazotization .

Key Differences :

Property 5-Methoxynaphthalene-1-diazonium 1-Diazoniumnaphthalene 1-Diazonium-4-nitronaphthalene
Substituent Effects Electron-donating (-OCH₃) None Electron-withdrawing (-NO₂)
Thermal Stability Moderate Low High
Coupling Reactivity High (directed by -OCH₃) Moderate Low

Methoxy-Substituted Naphthalene Derivatives

a. 1-Methoxynaphthalene

  • Structure : Methoxy group at the 1-position.
  • Reactivity : Undergoes electrophilic substitution at the 4-position due to the directing effect of -OCH₃. Used as a precursor in Birch reductions (e.g., reaction with Na/NH₃/EtOH yields 1,4-dihydronaphthalene derivatives) .
  • Applications : Intermediate in synthesizing pharmaceuticals and agrochemicals.

b. 1-Ethoxy-4-(methoxymethyl)naphthalene

  • Structure : Ethoxy (-OCH₂CH₃) at 1-position and methoxymethyl (-CH₂OCH₃) at 4-position.
  • Physical Properties : Increased hydrophobicity compared to this compound due to alkyl ether groups .
  • Synthesis : Derived from Friedel-Crafts alkylation or etherification reactions.

Key Differences :

Property This compound 1-Methoxynaphthalene 1-Ethoxy-4-(methoxymethyl)naphthalene
Functional Group Diazonium (-N₂⁺) Methoxy (-OCH₃) Ethoxy, Methoxymethyl
Solubility High in polar solvents Moderate Low
Reactivity Electrophilic coupling Electrophilic substitution Nucleophilic substitution

Sulfonate and Ammonio-Substituted Naphthalenes

a. 5-(Dimethylammonio)naphthalene-1-sulfonate Dihydrate

  • Structure : Combines a sulfonate (-SO₃⁻) group at the 1-position and a dimethylammonio (-N⁺(CH₃)₂) group at the 5-position.
  • Properties : High water solubility due to ionic groups. Forms a 3D hydrogen-bonded network in the crystalline state, enhancing thermal stability .
  • Applications : Used in surfactant formulations and as a fluorescent probe.

b. 1-Chloronaphthalene-disulphonic Acids

  • Structure : Chloro and sulfonic acid groups on the naphthalene ring.
  • Reactivity : Sulfonic acid groups increase acidity and solubility. Used in dye manufacturing and as catalysts in cyclization reactions (e.g., synthesis of dibenzoylenenaphthalenes via tetrazotisation) .

Key Differences :

Property This compound 5-(Dimethylammonio)naphthalene-1-sulfonate 1-Chloronaphthalene-disulphonic Acids
Charge Cationic (N₂⁺) Zwitterionic (+ and - charges) Anionic (-SO₃⁻)
Solubility Polar aprotic solvents Water Water, strong acids
Stability Thermally labile High (crystalline network) Moderate

Q & A

Q. What computational methods predict the redox behavior of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals (HOMO/LUMO) and predict reduction potentials. Compare computed values with cyclic voltammetry (CV) data in acetonitrile (0.1 M TBAPF₆) to validate accuracy. Solvent effects can be incorporated using the SMD implicit model .

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